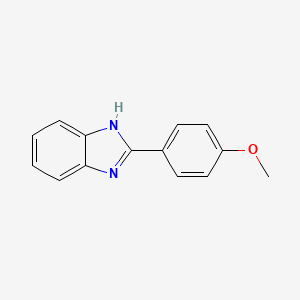

2-(4-methoxyphenyl)-1H-benzimidazole

Description

Historical Context and Development of Benzimidazole Derivatives

The historical development of benzimidazole derivatives traces back to the pioneering work of Hoebrecker in 1872, followed by subsequent investigations by Ladenberg and Wundt between 1872 and 1878. This foundational period established benzimidazole as one of the oldest known nitrogen heterocycles, though its therapeutic potential remained largely unexplored for nearly eight decades. The compound 2,5-dimethylbenzimidazole or 2,6-dimethylbenzimidazole was among the first derivatives synthesized during this early period.

The scientific understanding of benzimidazole derivatives underwent a revolutionary transformation in the 1940s when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke biological responses. This hypothesis proved prescient when Brink and colleagues discovered in 1949 that 5,6-dimethylbenzimidazole constituted a degradation product of vitamin B12, with some derivatives exhibiting vitamin B12-like activity. This discovery catalyzed intensive research into benzimidazole chemistry and established the foundation for modern benzimidazole drug development.

The therapeutic evolution of benzimidazole derivatives gained momentum throughout the 1950s and 1960s, with significant milestones including the discovery of 2-(thiazol-4-yl)benzimidazole in 1961 at Merck Sharp and Dohme laboratories. This compound emerged as a broad-spectrum anthelmintic agent, marking a qualitative transition toward a new generation of parasitic treatment drugs. The pharmaceutical industry recognized the potential of this heterocyclic scaffold, leading to the development of numerous therapeutic agents including mebendazole in 1971, albendazole in 1975, and astemizole in 1977.

Contemporary research on benzimidazole derivatives, including this compound, builds upon this rich historical foundation while incorporating modern synthetic methodologies and structure-activity relationship studies. The compound's development represents the culmination of over 150 years of heterocyclic chemistry advancement, positioning it within a lineage of therapeutically significant molecules.

Chemical Classification and Structural Significance

The compound this compound belongs to the class of substituted benzimidazoles, specifically categorized as a 2-aryl-substituted benzimidazole derivative. Its molecular formula C14H12N2O corresponds to a molecular weight of 224.26 grams per mole, with the International Union of Pure and Applied Chemistry name formally designated as this compound.

The structural architecture of this compound consists of a benzimidazole core system, which represents a bicyclic heterocycle formed by the fusion of a benzene ring to the 4,5-positions of an imidazole ring. The distinguishing feature of this compound lies in its substitution pattern, where a 4-methoxyphenyl group occupies the 2-position of the benzimidazole ring system.

The structural significance of this compound extends beyond its basic molecular composition to encompass its stereochemical and electronic properties. The benzimidazole nucleus functions as a weak base with pKa values of 5.3 and 12.3 for pKa1 and pKa2, respectively, enabling the compound to exist in multiple protonation states under physiological conditions. The methoxy substituent on the phenyl ring introduces electron-donating characteristics that influence the compound's electronic distribution and potentially modulate its biological activity.

The compound's ability to form tautomers represents another structurally significant feature, as the benzimidazole ring can undergo tautomerization upon interaction with aprotic solvents such as water. This tautomeric flexibility contributes to the compound's potential for diverse molecular interactions and may influence its pharmacological properties. The presence of nitrogen atoms in the heterocyclic system provides multiple sites for hydrogen bonding interactions, enhancing the compound's potential for protein binding and cellular uptake mechanisms.

Spectroscopic characterization of this compound has been accomplished through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the aromatic benzimidazole system and the methoxy-substituted phenyl group. Mass spectrometric analysis confirms the molecular ion peak corresponding to the calculated molecular weight, providing definitive structural confirmation.

Position in Heterocyclic Chemistry Research

The compound this compound occupies a prominent position within contemporary heterocyclic chemistry research, representing both a model system for fundamental chemical investigations and a promising scaffold for pharmaceutical development. Its significance in heterocyclic chemistry research stems from multiple interconnected factors that collectively establish its importance in the scientific literature.

Within the broader context of heterocyclic research, benzimidazole derivatives have emerged as privileged structures due to their resemblance to naturally occurring purine nucleotides. This structural similarity enables benzimidazole compounds to interact with biological systems in ways that mirror natural biochemical processes, making them attractive targets for drug discovery programs. The specific compound this compound exemplifies this principle through its documented applications as a peroxisome proliferator-activated receptor gamma coactivator 1-alpha activator for treating neurodegenerative diseases.

Recent research initiatives have positioned benzimidazole derivatives, including this compound, at the forefront of anticancer drug development. The compound's ability to interact with deoxyribonucleic acid through minor groove binding represents a significant mechanism of action that has attracted considerable research attention. Investigations into bis-benzimidazole derivatives have demonstrated their capacity to inhibit deoxyribonucleic acid synthesis by forming irreversible complexes with guanine-cytosine base pairs, leading to antiproliferative effects in cancer cell lines.

The synthetic accessibility of this compound has made it a valuable model compound for developing new synthetic methodologies in heterocyclic chemistry. Green chemistry approaches have been successfully applied to its synthesis, including microwave-assisted reactions under solvent-free conditions and the use of environmentally benign catalytic systems. These synthetic advances have broader implications for the preparation of related benzimidazole derivatives and contribute to the sustainable development of heterocyclic chemistry.

Contemporary structure-activity relationship studies have identified this compound as part of a broader class of 2-substituted benzimidazoles that demonstrate enhanced biological activity compared to unsubstituted analogs. This observation has led researchers to systematically investigate the effects of various substituents on the benzimidazole core, with the 4-methoxyphenyl substitution pattern serving as a reference point for comparative studies.

The compound's role in heterocyclic chemistry research extends to its function as a building block for more complex molecular architectures. Recent investigations have demonstrated its utility in the synthesis of novel indoleamine 2,3-dioxygenase 1 inhibitors, where the benzimidazole substructure contributes to extensive bonding networks within protein active sites. These studies highlight the compound's versatility as a pharmaceutical intermediate and its potential for further structural elaboration.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRWEZBEXFMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323245 | |

| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-81-7 | |

| Record name | 2620-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

o-Phenylenediamine+4-Methoxybenzaldehyde→this compound+Water

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Oxidation: 2-(4-Hydroxyphenyl)-1H-benzimidazole.

Reduction: 2-(4-Aminophenyl)-1H-benzimidazole.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

The compound 2-(4-methoxyphenyl)-1H-benzimidazole and its derivatives have a variety of applications, particularly in medicinal chemistry, owing to their antiproliferative, antibacterial, antifungal, and mucoprotective properties .

Scientific Research Applications

Antimicrobial Activity:

- Antibacterial: N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antibacterial activity against Gram-positive bacteria . Compound 2g (4-methoxyphenyl and N-heptyl) was identified as an antibacterial agent against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .

- Antifungal: Benzimidazole derivatives have demonstrated antifungal activities . Compounds 1b , 1c , 2e , and 2g show moderate activity against Candida albicans and Aspergillus niger .

- Antiparasitic: Benzimidazole-containing compounds like albendazole and mebendazole are broad-spectrum antiparasitic agents used to treat intestinal helminth parasites .

Antiproliferative Activity:

- Benzimidazole derivatives exhibit antiproliferative activity against cancer cell lines . Compound 2g has the best antiproliferative activity against the MDA-MB-231 cell line .

Mucoprotective Effects:

- A benzimidazole derivative, B8, demonstrated mucoprotective effects against methotrexate (MTX)-induced intestinal mucositis (IM) . It can potentially be used as an adjunct in chemotherapy to deter this side effect .

Other Applications:

- Novel benzimidazole derivatives containing chrysanthemum acid moieties are designed and synthesized for insecticidal and fungicidal activities .

- Benzimidazoles are used as anthelmintics, fungicides, and herbicides in agriculture .

- Schiff bases and benzimidazole compounds have therapeutic applications as anticancer agents .

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

| Amikacin | S. faecalis | 256 |

| 1b, 1c, 2e, 2g | Candida albicans | 64 |

| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |

Case Studies

- Intestinal Mucositis (IM) in Cancer Treatment: Methotrexate (MTX)-induced IM is a common side effect of cancer treatment. A study investigated the mucoprotective potential of the benzimidazole derivative N-{4-[this compound-1-sulfonyl] and found that it had mucoprotective effects against MTX-induced IM, suggesting its use as an adjunct in chemotherapy to deter this side effect .

- Antimicrobial activity against Staphylococcus aureus: Molecular docking studies have identified interactions between benzimidazole derivatives and crucial amino acids in the binding site of complex dihydrofolate reductase with nicotinamide adenine dinucleotide phosphate in Staphylococcus aureus .

- Antifungal Medications: Chlormidazole, a benzimidazole-based antifungal drug, was the first marketed topical antifungal medication and served as a pioneer for investigations into the antifungal properties of benzimidazole compounds .

Mécanisme D'action

The mechanism of action of 2-(4-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : Methoxy (electron-donating) and bromo/chloro (electron-withdrawing) groups alter electron density on the benzimidazole core. Methoxy enhances resonance stabilization, while halogens increase electrophilicity .

- Hydrogen Bonding : Hydroxyl-substituted derivatives exhibit stronger intermolecular hydrogen bonds (O–H···N) compared to methoxy analogues, leading to higher melting points .

Antibacterial Activity

This compound derivatives exhibit enhanced activity against Pseudomonas aeruginosa (MIC$_{50}$: 0.0156 µg/mL), outperforming chlorophenyl and fluorophenyl analogues by 16-fold. This is attributed to the methoxy group’s ability to penetrate bacterial membranes and inhibit efflux pumps .

Analgesic and Antispasmodic Activity

Unlike nitro-substituted derivatives (e.g., 2-(2-nitrophenyl)-1H-benzimidazole), the methoxy analogue shows negligible naloxone-sensitive analgesic activity. This highlights the importance of nitro groups at the ortho-position for opioid receptor interactions .

Crystallographic and Molecular Interaction Studies

X-ray crystallography reveals that methoxy-substituted benzimidazoles form weaker C–H···π interactions compared to hydroxylated derivatives. For example, 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole exhibits π-π stacking distances of 3.6 Å, while hydroxylated analogues show shorter distances (3.4 Å) due to stronger hydrogen bonds .

Activité Biologique

2-(4-Methoxyphenyl)-1H-benzimidazole (C14H12N2O) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this benzimidazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group attached to a phenyl ring, which is further connected to a benzimidazole moiety. This structural configuration contributes to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including leukemia (K-562), melanoma (MDA-MB-435), and colon cancer (HCT-116) cells. The compound demonstrated promising results with IC50 values as low as 0.67 µM against prostate cancer cells, showcasing its potential as an effective anticancer agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (Leukemia) | 0.67 |

| MDA-MB-435 | 0.80 |

| HCT-116 | 0.87 |

2. Mucoprotective Effects

In the context of methotrexate-induced intestinal mucositis, a derivative of this compound was shown to ameliorate oxidative stress and inflammation. The study highlighted its ability to restore mucosal integrity and improve gut barrier function, indicating its therapeutic potential in gastrointestinal disorders .

3. Antimicrobial Properties

The compound has also been reported to possess antimicrobial and antifungal activities. Various studies have demonstrated its effectiveness against pathogens such as Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Table 2: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 125 |

| Staphylococcus aureus | 250 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, contributing to its anticancer effects .

- Oxidative Stress Suppression : Its protective effects against oxidative damage have been highlighted in studies focusing on intestinal health .

Case Studies

A notable case study involved the use of a benzimidazole derivative in patients undergoing chemotherapy. The results indicated a significant reduction in the incidence and severity of intestinal mucositis compared to controls, suggesting that this compound could be beneficial in managing chemotherapy side effects .

Q & A

Basic Research Question

- IR Spectroscopy : Key peaks include:

- 3294 cm⁻¹ (N-H stretch) , 1631 cm⁻¹ (C=N stretch) , and 1184 cm⁻¹ (OCH3 bending) .

- 1H NMR : Aromatic protons appear as doublets (δ 6.94–7.85 ppm), with OCH3 at δ 3.70–4.10 ppm. NH protons are broad singlets (δ 6.12–6.98 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 225 (M+H)+ .

Advanced Consideration : Discrepancies in NMR shifts (e.g., δ 4.10 ppm in vs. δ 3.70 ppm in ) may arise from solvent effects (DMSO vs. CDCl3) or instrument frequency (400 MHz vs. 500 MHz) .

What structural insights can crystallography provide for benzimidazole derivatives?

Advanced Research Question

Single-crystal X-ray diffraction of related compounds (e.g., 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol) reveals:

- Monoclinic crystal system (space group P21/c) with unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å .

- Hydrogen bonding networks stabilize the crystal lattice, with O-H···N interactions critical for molecular packing .

Methodological Note : Data collection using Bruker SMART CCD diffractometers and refinement via SHELX software ensure high accuracy .

How do substituents on the benzimidazole core influence biological activity?

Advanced Research Question

- Antibacterial Activity : 2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole shows enhanced activity against Pseudomonas aeruginosa (MIC50 = 0.0156 µg/mL), attributed to methoxy group electron-donating effects improving membrane penetration .

- Antioxidant Potential : Hydroxy-substituted derivatives (e.g., 2-(3,4-dihydroxyphenyl)-1H-benzimidazole) exhibit radical scavenging via phenolic -OH groups, with IC50 values <10 µM in DPPH assays .

SAR Insight : Methoxy groups enhance lipophilicity and bioavailability, while hydroxyl groups improve redox activity .

What analytical challenges arise in resolving reaction byproducts or regioisomers?

Advanced Research Question

- Byproduct Formation : Reactions with o-phenylenediamine often yield mono-, di-, and trisubstituted derivatives. For example, 3A-1 (mono), 3A-2 (di), and 3A-3 (tri) are separable via column chromatography (hexane:EtOAc = 7:3) .

- Regioselectivity : Steric hindrance at the 4-position of 2,3-diaminotoluene prevents trisubstitution, favoring disubstituted products (e.g., 3B-2) .

Advanced Research Question

- Methoxy Groups : Electron-donating -OCH3 increases electron density at the C2 position, facilitating electrophilic substitution (e.g., sulfonation or halogenation) .

- Hydroxy Groups : -OH substituents enable hydrogen bonding, critical for antioxidant activity but may reduce thermal stability .

Mechanistic Insight : DFT calculations (not explicitly in evidence) could further quantify substituent effects on HOMO-LUMO gaps and charge distribution.

What are the limitations of current synthetic methods for scaling to gram-scale production?

Basic Research Question

- Catalyst Cost : Iron-based catalysts are cost-effective, but TiCp2Cl2 requires stringent anhydrous conditions .

- Solvent-Free vs. Solvent-Dependent : Solvent-free methods reduce waste but may require higher temperatures (80°C vs. 60°C), impacting energy efficiency .

Recommendation : Scale-up studies should prioritize NH4Cl or Fe-based systems for sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.